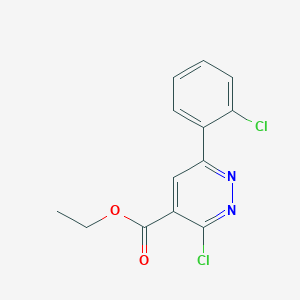

Ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate

Description

Ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate is a pyridazine derivative featuring a pyridazine core substituted with a chlorine atom at position 3, a 2-chlorophenyl group at position 6, and an ethyl carboxylate ester at position 4. The 2-chlorophenyl substituent introduces steric and electronic effects that distinguish it from analogs with substituents at other positions or with different functional groups.

Properties

IUPAC Name |

ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O2/c1-2-19-13(18)9-7-11(16-17-12(9)15)8-5-3-4-6-10(8)14/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYHVAGTFDJALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate typically involves the reaction of 3,6-dichloropyridazine with ethyl 2-chlorobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Oxidation: Oxidative reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and primary amines are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution Reactions: Formation of substituted pyridazine derivatives.

Reduction Reactions: Formation of amines or alcohols.

Oxidation Reactions: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate can be contextualized by comparing it to analogs with variations in substituent type, position, or electronic properties. Below is a detailed analysis supported by data from crystallographic, synthetic, and pharmacological studies.

2.1 Structural and Physical Properties

The table below summarizes key structural and physical properties of Ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate and its analogs:

Key Observations:

Substituent Position :

- The 2-chlorophenyl group in the target compound introduces ortho-substitution, leading to steric hindrance that may influence reactivity or binding interactions. In contrast, the 4-chlorophenyl analog (CAS 220287-28-5) exhibits para-substitution, which reduces steric effects but enhances electronic delocalization across the phenyl ring .

- The phenyl analog (CAS 34750-70-4) lacks halogen substitution, resulting in lower molecular weight and reduced electronic effects .

Methoxy groups (CAS 2097977-78-9) are electron-donating, which may increase solubility but reduce electrophilic reactivity .

Pharmacological Activity: The 4-chlorophenyl derivative (CAS 220287-28-5) demonstrated CNS activity in preclinical studies when cyclized into pyrazolo[3,4-c]pyridazine derivatives, suggesting substituent position critically influences bioactivity . No direct pharmacological data exist for the 2-chlorophenyl analog, but steric hindrance from the ortho-substituent could modulate receptor binding or metabolic stability.

Structural and Crystallographic Insights

- Ring Puckering : Substituent position affects ring conformation. For example, para-substituted analogs may exhibit planar pyridazine rings, while ortho-substituents (as in the target compound) could induce puckering, as described by Cremer and Pople’s coordinates .

- Validation Tools : Software like SHELXL and ORTEP-3 are critical for resolving structural differences, particularly in sterically crowded molecules .

Biological Activity

Ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Overview of Biological Activity

The compound has been investigated for various biological activities, notably:

- Antimicrobial Properties : Studies indicate that ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate exhibits significant antimicrobial activity against a range of pathogens. Its effectiveness in inhibiting bacterial growth makes it a candidate for further development in antibiotic therapies.

- Anticancer Activity : Preliminary research suggests that this compound may inhibit tumor growth and induce apoptosis in cancer cells. It has been explored as a lead compound in drug discovery for cancer treatment, particularly due to its ability to interact with specific molecular targets involved in cell proliferation and survival .

The biological effects of ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes or receptors, which leads to altered signaling pathways associated with disease processes such as cancer and infection. For instance, it may act on kinases involved in cell cycle regulation .

- Nucleophilic Substitution : The chloro groups present in the compound allow for nucleophilic substitution reactions, which can modify its biological activity and enhance its therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the SAR of ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate is crucial for optimizing its efficacy. Key findings include:

- Substituent Effects : Variations in the substituents on the pyridazine ring significantly influence the compound's biological activity. For example, modifications at the 2-position can enhance antimicrobial and anticancer properties .

- Potency Correlation : The presence of electron-withdrawing groups, such as chlorine atoms, has been shown to correlate with increased potency against certain biological targets. This highlights the importance of chemical modifications in developing more effective derivatives .

Case Studies

Several studies have documented the biological activity of this compound:

- Anticancer Efficacy : In vitro studies demonstrated that ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate could induce apoptosis in various cancer cell lines. The mechanism involved activation of caspase pathways, which are critical for programmed cell death .

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibits a minimum inhibitory concentration (MIC) that is competitive with established antibiotics. This positions it as a potential candidate for further development in antimicrobial therapies .

Table 1: Biological Activities of Ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.